5-Isopropoxypyrazine-2-carboxylic acid

Vue d'ensemble

Description

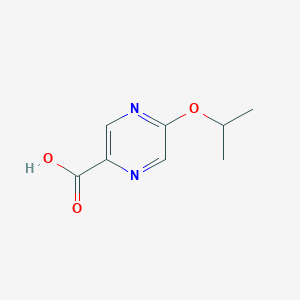

5-Isopropoxypyrazine-2-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of an isopropoxy group attached to the pyrazine ring at the 5-position and a carboxylic acid group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-hydroxypyrazine-2-carboxylic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Isopropoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Pyrazine-2,5-dicarboxylic acid.

Reduction: 5-Isopropoxypyrazine-2-methanol.

Substitution: 5-Aminopyrazine-2-carboxylic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Isopropoxypyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes and hyperlipidemia.

- Diabetes Treatment : The compound is noted for its role as a precursor in synthesizing drugs like glipizide, a third-generation sulfonylurea used for controlling blood sugar levels in diabetic patients. The synthesis process involves straightforward methodologies that yield high-purity products suitable for pharmaceutical applications .

- Hypolipidemic Agents : Additionally, derivatives of this compound have been linked to the development of hypolipidemic agents, which are used to lower lipid levels in the blood .

Antimicrobial Activity

Research has indicated that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties.

- Antitubercular Activity : Pyrazinamide, a well-known derivative, has been essential in tuberculosis treatment for over sixty years. Studies have shown that modifications to the pyrazine structure can enhance lipophilicity and improve antimicrobial efficacy against Mycobacterium tuberculosis .

- Broader Antimicrobial Spectrum : Compounds related to this compound have also demonstrated activity against various bacterial and fungal strains, suggesting potential use as broad-spectrum antimicrobial agents .

Synthetic Applications

The compound is utilized in synthetic organic chemistry due to its reactive functional groups.

- Synthesis of Complex Molecules : It can act as a building block for more complex molecules through various chemical reactions including cyclization and oxidation processes. The synthetic routes often employ readily available raw materials and simple reaction conditions, making it an attractive option for industrial applications .

Comprehensive Data Table

Case Study 1: Glipizide Synthesis

A notable application of this compound is its use in synthesizing glipizide. The synthesis involves several steps including cyclization and oxidation, yielding high-purity intermediates suitable for pharmaceutical formulations. This method not only enhances the efficiency of production but also lowers costs compared to imported alternatives .

Case Study 2: Antimicrobial Efficacy

In a study evaluating various pyrazine derivatives, this compound was found to possess significant antimicrobial activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing bioactivity, paving the way for new therapeutic agents against resistant strains of bacteria .

Mécanisme D'action

The mechanism of action of 5-Isopropoxypyrazine-2-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

- 5-Hydroxypyrazine-2-carboxylic acid

- 5-Methylpyrazine-2-carboxylic acid

- 5-Ethoxypyrazine-2-carboxylic acid

Comparison: 5-Isopropoxypyrazine-2-carboxylic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

5-Isopropoxypyrazine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A notable study evaluated its effectiveness against Mycobacterium tuberculosis, where it exhibited significant inhibition rates.

| Compound | Pathogen | Inhibition (%) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 72% | 1.56 |

This compound has shown promising results in inhibiting the growth of resistant strains, indicating its potential as a lead compound for further development in treating tuberculosis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, particularly lung adenocarcinoma (A549) cells.

| Compound | Cell Line | Viability (%) | IC50 (μM) |

|---|---|---|---|

| This compound | A549 | 66% | 100 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Case Studies

- Antimycobacterial Evaluation : A study conducted on various pyrazine derivatives revealed that this compound had one of the highest activities against Mycobacterium tuberculosis, with a minimal inhibitory concentration (MIC) comparable to established antitubercular agents. The study emphasized the importance of structural modifications in enhancing biological activity .

- Cytotoxicity Assessment : In a comparative analysis against standard chemotherapeutic agents like cisplatin, this compound showed lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancerous cells. This selectivity is crucial for developing safer cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in mycolic acid biosynthesis in mycobacteria, which could explain its potent antimycobacterial activity .

Propriétés

IUPAC Name |

5-propan-2-yloxypyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNSNJLSAALFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.